![molecular formula C18H20N2O3 B250374 N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, commonly known as THF-phenylurea, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that contains a tetrahydrofuran ring and a phenyl group, which makes it a versatile molecule for many scientific applications.
Mécanisme D'action
The mechanism of action of THF-phenylurea is not yet fully understood. However, it is believed to exert its effects by binding to specific receptors or enzymes in the body, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
THF-phenylurea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using THF-phenylurea in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and limited availability in some regions.
Orientations Futures
There are many potential future directions for the study of THF-phenylurea. Some of these include exploring its potential as a drug candidate for the treatment of various diseases, investigating its effects on different metabolic pathways, and developing new synthesis methods to improve its yield and purity.
In conclusion, THF-phenylurea is a versatile and promising compound that has gained significant attention in scientific research. Its potential applications in various fields make it an exciting molecule to study, and further research is needed to fully understand its mechanisms of action and potential uses.
Méthodes De Synthèse
THF-phenylurea can be synthesized using various methods, including the reaction between N-phenylisocyanate and 3-(tetrahydro-2-furanylmethoxy)aniline in the presence of a suitable catalyst. The synthesis of this compound has been extensively studied, and different modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
THF-phenylurea has been widely studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been explored as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. It has also been studied as a potential inhibitor of enzymes involved in various metabolic pathways.
Propriétés
Formule moléculaire |
C18H20N2O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-[3-(oxolan-2-ylmethoxy)phenyl]-3-phenylurea |
InChI |
InChI=1S/C18H20N2O3/c21-18(19-14-6-2-1-3-7-14)20-15-8-4-9-16(12-15)23-13-17-10-5-11-22-17/h1-4,6-9,12,17H,5,10-11,13H2,(H2,19,20,21) |
Clé InChI |
NAWOENWFVFBKGS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
SMILES canonique |
C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


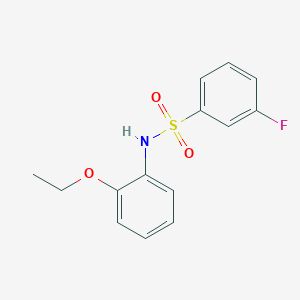
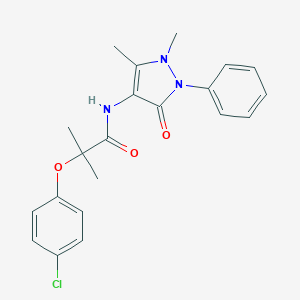
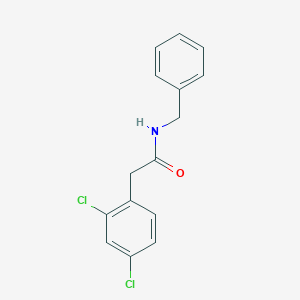
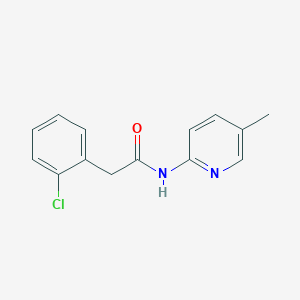
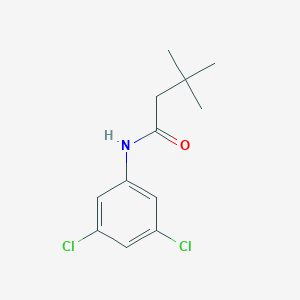
![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)
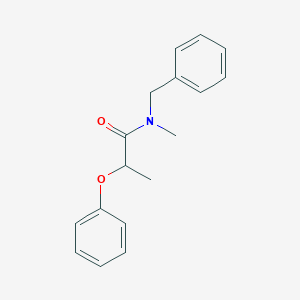
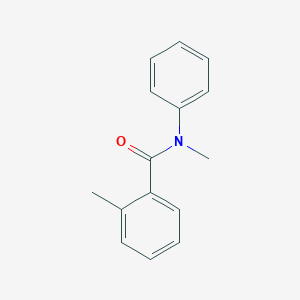

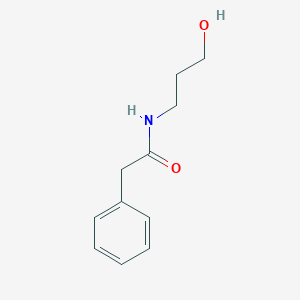
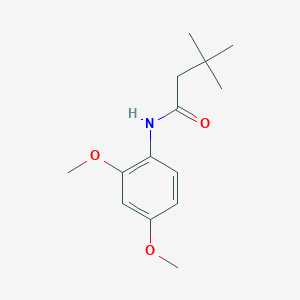
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B250318.png)
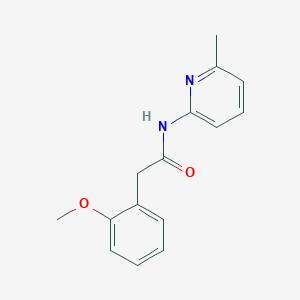
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)
